![molecular formula C9H8N4O B1419332 N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine CAS No. 920502-11-0](/img/structure/B1419332.png)
N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine
Descripción general
Descripción
“N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which are structurally similar to the compound , were successfully synthesized and their structures were established by NMR and MS analysis . The synthesis of these compounds involved the use of various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of these compounds was confirmed by NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
These compounds have been incorporated into Mn(II)/Cu(II) based coordination frameworks, indicating their potential for participating in complex chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure analysis. For instance, the presence of C=O groups in the IR absorption spectra indicates the presence of carbonyl groups in the compound .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing diverse heterocyclic compounds using N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine derivatives. For instance, the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from related precursors has been documented. These compounds are synthesized through reactions with various agents, indicating the versatility of N-cyanolactam 2-imines as NCNC building blocks for creating partially saturated bicyclic compounds (Pätzel, Bohrisch, & Liebscher, 1991).
Development of Antifungal Agents
The compound has been used to develop antifungal agents. For example, derivatives of this compound, such as 3-(substituted phenyl)-3-(1H-1,2,4-triazol-1-yl)methyl-2-methyl-5-[(substituted phenoxy)methyl]isoxazolidine, have shown potential as antifungal agents. These derivatives exhibit bioactivity due to the substitution patterns on their phenyl rings, highlighting their utility in designing new antifungal medications (Bennett, Swift, Mullen, Allen, Mitchell, KINSOLVING, & Georgiev, 1988).
Metal Complexation and Biological Activities
Another avenue of research involves the synthesis of biologically active Schiff base compounds using this chemical structure, which are then coordinated to various metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). These metal complexes have been characterized and screened for antioxidant, enzyme inhibition, and antibacterial/antifungal activities. The findings suggest that the bioactivity of the ligand significantly enhances upon chelation with metal ions, indicating its potential in medicinal chemistry and drug design (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).
Mecanismo De Acción
Target of Action
The primary targets of N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of cancer cells . It achieves this by inducing apoptosis, a process that leads to programmed cell death .
Biochemical Pathways
The induction of apoptosis suggests that it likely affects pathways related to cell growth and survival .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the compound can influence its pharmacokinetic properties, including its solubility, lipophilicity, and ability to form hydrogen bonds .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells, contributing to its anticancer effects .
Safety and Hazards
Propiedades
IUPAC Name |
(NE)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c14-12-5-8-1-3-9(4-2-8)13-7-10-6-11-13/h1-7,14H/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQFSTIIAGMVKE-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B1419249.png)
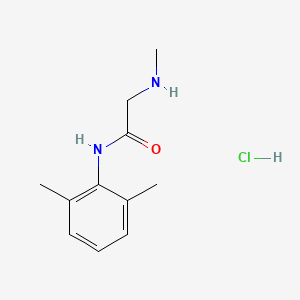
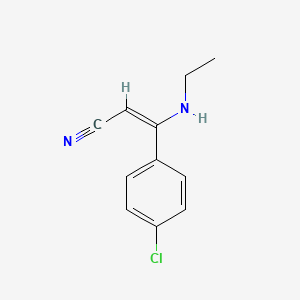

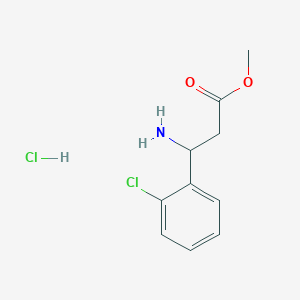


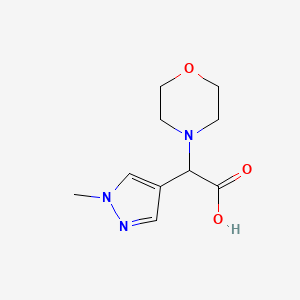
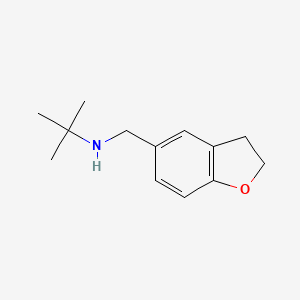
![1,2,3,3-tetramethyl-3H-benzo[g]indolium 4-methylbenzenesulfonate](/img/structure/B1419267.png)

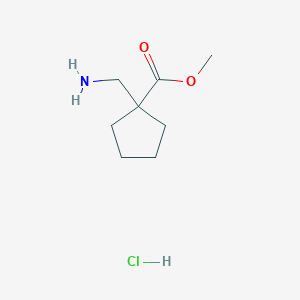
![2-(4-chlorobenzenesulfonyl)-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B1419271.png)
![3-[(3-Carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B1419272.png)